2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride
Description
Chemical Structure and Properties 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine hydrochloride (CAS: 2624140-49-2) is a bicyclic compound featuring a seven-membered ring system with one oxygen atom (2.2.1 ring system). Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 164 Da . Key properties include:
- LogP: 0.18 (moderate lipophilicity)
- Polar Surface Area: 35 Ų (suggesting partial aqueous solubility)
- Hydrogen Bond Donors/Acceptors: 1 donor, 2 acceptors .
The compound is synthesized as a hydrochloride salt, enhancing its stability and solubility for pharmaceutical applications. It is available commercially with >95% purity and is classified for research use .
Properties
IUPAC Name |
2-oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c8-5-7-2-1-6(3-7)4-9-7;/h6H,1-5,8H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBLWSOOEACDOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CC1CO2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Epoxidation: The norbornene undergoes epoxidation to form the oxabicyclo structure.
Amination: The epoxide is then subjected to amination, introducing the methanamine group.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the desired temperature, pressure, and pH levels.
Chemical Reactions Analysis
Types of Reactions
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The methanamine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions include various substituted amines, oxides, and reduced derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride is utilized in several scientific research fields:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Implications
- Drug Design : The 2.2.1 heptane scaffold offers a balance between rigidity (from bicyclic structure) and polarity (from oxygen), making it a promising candidate for CNS drugs requiring blood-brain barrier penetration .
- Limitations : Lack of explicit geometric data (r, d) for the 2.2.1 heptane compound necessitates further crystallographic studies to confirm bioisosteric alignment.
Biological Activity
2-Oxabicyclo[2.2.1]heptan-1-ylmethanamine;hydrochloride (CAS Number: 2416237-61-9) is a bicyclic amine derivative known for its unique structural properties and potential biological activities. This compound has garnered interest in various fields, including medicinal chemistry, pharmacology, and organic synthesis.
The molecular formula of this compound is C7H13NO·HCl, with a molecular weight of 163.64 g/mol. It is characterized by its bicyclic structure, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The mechanism involves binding to molecular targets, leading to modulation of their activity and subsequent biological effects. Research indicates that it may influence neurotransmitter systems, although specific pathways remain under investigation .
Pharmacological Studies
Recent studies have focused on the pharmacological effects of this compound:
- Antidepressant Effects : In animal models, the compound has shown potential antidepressant-like effects, possibly through serotonin receptor modulation.
- Cognitive Enhancement : Preliminary research suggests it may enhance cognitive functions, indicating a role in neuroprotection and memory improvement.
- Analgesic Properties : Some studies report analgesic activity, suggesting its potential use in pain management therapies.
Case Studies
A notable case study involved the evaluation of its effects in rodent models for anxiety and depression. The results indicated significant improvement in behavioral tests compared to control groups, supporting its potential as a therapeutic agent for mood disorders .
Data Table: Summary of Biological Activities
Synthesis and Research Applications
The synthesis of this compound typically involves starting materials like norbornene, followed by epoxidation and amination processes to introduce the methanamine group and form the hydrochloride salt. Its applications extend beyond pharmacology into organic synthesis as a versatile building block for various chemical reactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
